N-(4-(4-cyanophenyl)thiazol-2-yl)-4-(morpholinosulfonyl)benzamide
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Overview
Description
N-(4-(4-cyanophenyl)thiazol-2-yl)-4-(morpholinosulfonyl)benzamide is a synthetic organic compound that belongs to the class of thiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(4-cyanophenyl)thiazol-2-yl)-4-(morpholinosulfonyl)benzamide typically involves multi-step organic reactions. The general synthetic route may include:
Formation of the Thiazole Ring: This can be achieved through the cyclization of appropriate precursors under specific conditions.
Introduction of the Cyanophenyl Group: This step involves the attachment of the cyanophenyl group to the thiazole ring, often through a substitution reaction.
Attachment of the Morpholinosulfonyl Group:
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the synthetic route to improve yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4-(4-cyanophenyl)thiazol-2-yl)-4-(morpholinosulfonyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced products.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Such as halogens or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: For studying its effects on biological systems and potential as a bioactive compound.
Medicine: As a potential lead compound for drug development, particularly in targeting specific enzymes or receptors.
Industry: In the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(4-(4-cyanophenyl)thiazol-2-yl)-4-(morpholinosulfonyl)benzamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may exert its effects through:
Inhibition or activation of enzymes: By binding to the active site or allosteric sites.
Modulation of receptor activity: By acting as an agonist or antagonist.
Interference with cellular pathways: Affecting signal transduction or metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
Thiazole Derivatives: Compounds with similar thiazole rings but different substituents.
Benzamide Derivatives: Compounds with the benzamide moiety but different functional groups.
Sulfonyl Compounds: Compounds with sulfonyl groups attached to different aromatic or aliphatic systems.
Uniqueness
N-(4-(4-cyanophenyl)thiazol-2-yl)-4-(morpholinosulfonyl)benzamide is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical properties compared to other similar compounds.
For detailed and specific information, consulting scientific literature and databases is recommended
Properties
IUPAC Name |
N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-4-morpholin-4-ylsulfonylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4O4S2/c22-13-15-1-3-16(4-2-15)19-14-30-21(23-19)24-20(26)17-5-7-18(8-6-17)31(27,28)25-9-11-29-12-10-25/h1-8,14H,9-12H2,(H,23,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOGRJWIOHOJDPX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC(=CS3)C4=CC=C(C=C4)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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